molecular formula C13H12N4O B3012697 1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 919052-16-7

1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B3012697
CAS RN: 919052-16-7
M. Wt: 240.266
InChI Key: IEKKXLZNFZVFCS-UHFFFAOYSA-N
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Description

“1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a complex organic compound. It belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds . Pyrimidines have two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest due to their various chemical and biological applications . Various methods have been reported for the synthesis of pyrimidine derivatives, including reactions from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been studied extensively. These reactions are crucial for their synthesis and have been used to create a variety of compounds with different properties .

Scientific Research Applications

Future Directions

Pyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This suggests that “1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” and similar compounds may have potential future applications in various therapeutic areas.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-3-4-9(2)11(5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKKXLZNFZVFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

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